N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide
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Overview
Description
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic compound characterized by its distinct chemical structure featuring both sulfamoyl and ethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide typically involves several key steps:
Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of the ethanesulfonyl group: : This step often involves sulfonylation using ethanesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the sulfamoyl group: : Sulfamoylation can be carried out using sulfamoyl chloride, again under basic conditions.
Coupling with the butanamide moiety: : This final step typically involves amidation using a butanoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may employ large-scale batch reactors with controlled temperatures and pressures to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.
Reduction: : Reduction reactions can target the sulfamoyl or ethanesulfonyl groups, potentially yielding amine or sulfonamide products.
Substitution: : The compound may participate in nucleophilic or electrophilic substitution reactions, often modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: : Conditions vary depending on the substituent, but may include the use of strong bases or acids.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Amine or sulfonamide derivatives.
Substitution: : Varied products depending on the nature of the substituents introduced or replaced.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is studied for its potential as an intermediate in organic synthesis and for developing new materials with unique properties.
Biology
In biological research, this compound is explored for its potential as an enzyme inhibitor or a building block for designing novel bioactive molecules. Its unique structure can interact with various biological targets, providing insights into enzyme mechanisms and protein functions.
Medicine
In the medical field, there is interest in its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or microbial infections.
Industry
Industrially, the compound can be utilized in developing new materials, including polymers and coatings, due to its chemical stability and reactivity. Its properties may also be leveraged in the creation of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is particularly known for its ability to inhibit enzyme activity by mimicking natural substrates or interfering with enzyme-substrate interactions. The ethanesulfonyl group can also contribute to binding affinity and specificity, further enhancing the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide
N-(4-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
Unique Features
Compared to these similar compounds, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide may offer distinct advantages in terms of binding affinity, selectivity, and overall bioactivity due to its specific substituents. These unique features can result in improved therapeutic efficacy and reduced side effects in medical applications, as well as enhanced performance in industrial uses.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-8-11-19(12-9-17)31(28,29)23-18-10-13-20-16(15-18)7-5-14-24(20)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTOZVALSKBBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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